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2,6,8-trichloro-1H-purine

Cat. No.: B7821031
M. Wt: 223.4 g/mol
InChI Key: XPTCECRKQRKFLH-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Scaffold in Contemporary Heterocyclic Chemistry

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a ubiquitous and privileged structure in nature and medicinal chemistry. researchgate.netrsc.org Purines are fundamental components of essential biomolecules such as DNA and RNA, where they exist as the bases adenine (B156593) and guanine. rsc.orgwikipedia.org They are also integral to energy-carrying molecules like ATP and coenzymes, highlighting their central role in the metabolic processes of all living organisms. rsc.orgrsc.org

The biological importance of the purine structure has driven significant research interest. researchgate.netrsc.org In contemporary heterocyclic chemistry, the purine scaffold serves as a key pharmacophore for the development of a diverse array of bioactive molecules. rsc.orgrsc.org Derivatives of purine have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govrsc.org The ability of the purine ring system to be extensively modified allows for the fine-tuning of its biological activity, making it a valuable template in drug discovery and chemical biology. researchgate.netnih.gov

Strategic Role of Halogenation in Purine Reactivity and Synthetic Utility

Halogenation, the introduction of halogen atoms onto a molecule, is a key strategy in medicinal chemistry and organic synthesis to modulate the properties of a compound. nih.gov In purine chemistry, halogenation at the 2, 6, and 8 positions plays a crucial role in altering the reactivity and enhancing the synthetic utility of the purine core. ontosight.ai The presence of chlorine atoms, as in 2,6,8-trichloropurine (B1237924), significantly influences the electron distribution within the purine ring system. ontosight.ai

This electronic modification makes the chlorinated positions susceptible to nucleophilic substitution reactions. ontosight.airesearchgate.net The reactivity of these positions towards nucleophiles is generally accepted to be in the order of C6 > C2 > C8. scribd.com This differential reactivity allows for the stepwise and regioselective introduction of various functional groups, making compounds like 2,6,8-trichloropurine highly versatile intermediates for the synthesis of a wide range of 2,6,8-trisubstituted purine derivatives. researchgate.netavcr.cz This controlled functionalization is essential for creating libraries of compounds for biological screening and for the synthesis of complex molecular targets. researchgate.net For instance, 2,6,8-trichloropurine has been utilized as a starting material for the synthesis of various biologically active compounds, including potential antiviral agents. nih.gov

Historical Development and Key Milestones in 2,6,8-Trichloro-1H-Purine Research

The history of 2,6,8-trichloropurine is intrinsically linked to the foundational work on purine chemistry by Emil Fischer. In his pioneering synthesis of purine itself in 1898, Fischer used uric acid as the starting material. wikipedia.orggu.se By reacting uric acid with phosphorus pentachloride (PCl₅), he successfully synthesized 2,6,8-trichloropurine. wikipedia.org This newly formed trichloropurine was then converted to 2,6-diiodopurine and subsequently reduced with zinc dust to yield the parent purine. wikipedia.org This seminal work not only established the structure of purine but also highlighted the importance of halogenated purines as key synthetic intermediates.

A new preparation method for 2,6,8-trichloropurine was later developed, further facilitating its use in research. acs.org Over the years, research has continued to explore the reactivity and synthetic applications of 2,6,8-trichloropurine. Studies have focused on its reactions with various nucleophiles, leading to the development of methods for the synthesis of diverse substituted purines. researchgate.net For example, its reaction with amines has been shown to proceed in a stepwise manner, with the 6-position being the most reactive. researchgate.net The compound has also been employed in cross-coupling reactions, although these can be less selective, sometimes yielding mixtures of mono-, di-, and trisubstituted products. avcr.cz The ongoing investigation into the chemistry of 2,6,8-trichloropurine underscores its enduring role as a fundamental building block in the synthesis of novel purine derivatives with potential biological activities. ontosight.ainih.gov

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C₅HCl₃N₄
Molar Mass 227.46 g/mol
Appearance Crystalline solid

| CAS Number | 2562-52-9 |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-diiodopurine
Adenine
Guanine
Phosphorus pentachloride
Purine
Uric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl3N4 B7821031 2,6,8-trichloro-1H-purine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,8-trichloro-1H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCECRKQRKFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6,8 Trichloro 1h Purine and Its Precursors

De Novo Synthesis Approaches to the Core Purine (B94841) Ring System

The de novo synthesis of the purine ring system provides a foundational approach to constructing the core scaffold, which can then be further functionalized. One of the most classical and versatile methods for the chemical synthesis of purines is the Traube purine synthesis. slideshare.netchemistry-online.comthieme-connect.describd.com This methodology involves the condensation of a pyrimidine (B1678525) derivative, typically a 4,5-diaminopyrimidine (B145471), with a one-carbon unit to form the fused imidazole (B134444) ring.

The general steps of the Traube synthesis are as follows:

Preparation of a 4,5-diaminopyrimidine : The synthesis often commences with a substituted pyrimidine. A common strategy is the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) or a 4,6-diaminopyrimidine (B116622) at the 5-position. scribd.com

Reduction of the nitroso group : The newly introduced nitroso group is then reduced to an amino group, yielding the crucial 4,5-diaminopyrimidine intermediate. Ammonium sulfide (B99878) is a frequently used reducing agent for this transformation.

Cyclization : The final step is the ring closure of the 4,5-diaminopyrimidine with a one-carbon source. A variety of reagents can be employed for this cyclization, including formic acid, formamide, or orthoformates. slideshare.netthieme-connect.de The choice of the cyclizing agent can also introduce a substituent at the 8-position of the purine ring.

While the Traube synthesis is a powerful tool for creating a variety of purine cores, for the specific synthesis of 2,6,8-trichloro-1H-purine, it is more common to start with a pre-functionalized purine and introduce the chloro-substituents in a later step.

Targeted Chlorination Strategies for Polyhalogenated Purines

The direct and efficient introduction of multiple chlorine atoms onto the purine ring is a critical step in the synthesis of this compound. A widely employed and effective method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a tertiary amine. oregonstate.edu This reagent system is particularly adept at converting the hydroxyl groups of uric acid (2,6,8-trihydroxypurine) into chloro-substituents.

The reaction mechanism involves the activation of the hydroxyl groups by phosphoryl chloride, followed by nucleophilic attack of the chloride ion. The use of a high-boiling tertiary amine, such as N,N-diethylaniline, can facilitate the reaction by acting as a base and promoting the solubility of the reactants. oregonstate.edu The reaction conditions, such as temperature and reaction time, are crucial for achieving complete chlorination at the 2, 6, and 8 positions.

Regioselective Synthesis of this compound

The synthesis of this compound from readily available starting materials like uric acid is a highly regioselective process. The inherent reactivity of the 2, 6, and 8 positions of the purine ring in uric acid allows for their simultaneous chlorination. The use of phosphoryl chloride in the presence of a tertiary amine provides a robust method for achieving this specific substitution pattern.

An improved preparation of 2,6,8-trichloropurine (B1237924) was reported by Davoll and Lowy, which highlights the importance of this method. oregonstate.edu While specific yields can vary depending on the exact conditions, this approach remains one of the most direct routes to obtaining the desired 2,6,8-trichloro substitution.

Below is a table summarizing the typical reactants and conditions for the regioselective synthesis of this compound.

Starting MaterialReagentsGeneral ConditionsProduct
Uric AcidPhosphoryl chloride (POCl₃), N,N-DiethylanilineRefluxThis compound

Synthetic Routes Utilizing Pre-functionalized Purine Derivatives

The most practical and widely adopted strategy for the synthesis of this compound involves the use of a pre-functionalized purine derivative as the starting material. Uric acid is the most common and economically viable precursor for this purpose. nih.govresearchgate.net Its tri-hydroxy substitution pattern at the 2, 6, and 8 positions makes it an ideal substrate for direct conversion to the trichlorinated analog.

The conversion of uric acid to this compound using phosphoryl chloride is a prime example of this approach. This method leverages the existing functionality of the purine core, streamlining the synthetic pathway and avoiding the complexities of a de novo synthesis for this specific target molecule. The resulting 2,6,8-trichloropurine serves as a versatile building block for the synthesis of various other purine derivatives through subsequent nucleophilic substitution reactions at the 2, 6, and 8 positions.

Chemical Reactivity and Mechanistic Investigations of 2,6,8 Trichloro 1h Purine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,6,8-trichloro-1H-purine. The electron-deficient nature of the purine (B94841) ring system facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents.

The three chloro substituents on the this compound ring exhibit different levels of reactivity towards nucleophilic attack. This differential reactivity, or halogen mobility, is a consequence of the electronic environment of each carbon position. The generally accepted order of reactivity for nucleophilic substitution in purine systems is C6 > C8 > C2. baranlab.org This hierarchy allows for the selective functionalization of the purine core by carefully controlling reaction conditions.

The heightened reactivity at the C6 position is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms of the pyrimidine (B1678525) ring. The C8 position is the next most reactive, influenced by the imidazole (B134444) ring. The C2 position is the least reactive towards nucleophilic attack. This order of reactivity is crucial for designing synthetic strategies that aim for specific substitution patterns.

Position Relative Reactivity Influencing Factors
C6 Highest Strong electron-withdrawing effect of the pyrimidine ring nitrogens
C8 Intermediate Influence of the imidazole ring
C2 Lowest Less activated compared to C6 and C8

The SNAr reactions of this compound with various nucleophiles generally proceed through a two-step addition-elimination mechanism. researchgate.net This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the purine ring is restored.

Oxygen-based Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, typically require basic conditions to generate the more nucleophilic alkoxide or phenoxide ion. The reaction proceeds via the standard addition-elimination pathway to yield the corresponding ether derivatives.

Nitrogen-based Nucleophiles: Amines are common nucleophiles in SNAr reactions with halogenated purines. The reaction with primary and secondary amines generally proceeds readily, with the lone pair of the nitrogen atom initiating the nucleophilic attack. researchgate.net The reaction rate and selectivity can be influenced by the basicity and steric hindrance of the amine.

Sulfur-based Nucleophiles: Thiols are potent nucleophiles and react readily with this compound, often in the presence of a base to form the more nucleophilic thiolate anion. masterorganicchemistry.comresearchgate.net These reactions are typically efficient and lead to the formation of thioether derivatives. masterorganicchemistry.comnih.gov The high nucleophilicity of sulfur compounds makes them highly effective for substitution at even the less reactive positions of the purine ring. masterorganicchemistry.com

The differential reactivity of the C2, C6, and C8 positions allows for chemo- and regioselective transformations of this compound. By carefully selecting the nucleophile, solvent, temperature, and reaction time, it is possible to substitute one chlorine atom selectively while leaving the others intact. nih.gov

For instance, a less reactive nucleophile or milder reaction conditions can favor monosubstitution at the most reactive C6 position. Subsequent reactions can then be carried out under more forcing conditions or with more potent nucleophiles to achieve substitution at the C8 and then the C2 positions. This stepwise approach is a powerful tool for the synthesis of specifically substituted purine derivatives. The ability to control the selectivity of these substitutions is fundamental to the use of this compound as a versatile building block in medicinal and materials chemistry. nih.govrsc.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

In addition to nucleophilic substitution, the chloro substituents of this compound can be functionalized using metal-catalyzed cross-coupling reactions. These methods provide access to a wide range of carbon-carbon bond formations.

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for the formation of C-C bonds between an organoboron compound and an organic halide. libretexts.org This reaction is widely used for the arylation, vinylation, and alkylation of halogenated purines. researchgate.netscispace.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com

The regioselectivity of the Suzuki-Miyaura coupling on polychlorinated aromatics can be controlled, allowing for the selective functionalization of one position over another. nih.govacs.orgnih.govsemanticscholar.orgrsc.org For instance, in dihalopurines, coupling can often be directed to a specific position based on the relative reactivity of the C-X bonds and the choice of catalyst and reaction conditions. scispace.com

Reaction Component Role
This compound Electrophilic partner
Organoboron reagent (e.g., boronic acid) Nucleophilic partner
Palladium catalyst Facilitates the cross-coupling
Base Promotes transmetalation

The Negishi cross-coupling reaction is another powerful palladium- or nickel-catalyzed method for C-C bond formation, which utilizes organozinc reagents as the nucleophilic partner. organic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. nobelprize.org The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. nobelprize.org

The Negishi coupling has been successfully applied to a variety of heterocyclic systems and offers a complementary approach to the Suzuki-Miyaura reaction for the functionalization of this compound. rsc.orgnih.govrsc.org The choice between Suzuki-Miyaura and Negishi coupling often depends on the availability of the required organometallic reagent and the specific functional groups present in the substrates. orgsyn.orgnih.gov

Stille Cross-Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) reagent. nrochemistry.comwikipedia.org For halopurines, this reaction provides an effective route to introduce a variety of carbon-based substituents. The reactivity of the chloro-substituents on the this compound core is expected to follow the general trend observed in other halopurines, where the C6 position is the most susceptible to substitution, followed by the C2 and C8 positions. This regioselectivity is attributed to the electron-deficient nature of the pyrimidine ring, which makes the C6 position highly activated towards oxidative addition to the palladium(0) catalyst. scispace.com

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the purine-chloride bond (e.g., at C6) to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. nrochemistry.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. nrochemistry.com

While specific studies exhaustively detailing Stille couplings on 2,6,8-trichloropurine (B1237924) are not prevalent, the reactivity can be inferred from studies on similar substrates like 2,6-dichloropurine. scispace.com A variety of organostannanes, including vinyl, aryl, and alkyl stannanes, can be employed, demonstrating the versatility of this method. jk-sci.comlibretexts.org

Table 1: Representative Conditions for Stille Cross-Coupling on a Related Dichloropurine Substrate The following data is based on the reactivity of the closely related 9-benzyl-2,6-dichloropurine to illustrate typical reaction parameters.

Organostannane ReagentCatalyst SystemSolventProductYieldReference
PhenyltributylstannanePd(PPh₃)₄Toluene9-benzyl-2-chloro-6-phenylpurine77% scispace.com
VinyltributylstannanePd(PPh₃)₄Dioxane9-benzyl-2-chloro-6-vinylpurine- scispace.com

Note: The reaction with phenyltributylstannane selectively occurs at the C6 position when one equivalent of the reagent is used. scispace.com

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For this compound, this reaction enables the introduction of alkynyl moieties, which are valuable precursors for further synthetic transformations.

The mechanism proceeds via two interconnected catalytic cycles:

Palladium Cycle: Oxidative addition of the Pd(0) catalyst to the C-Cl bond of the purine is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylpurine. wikipedia.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form the key copper acetylide species, which then participates in the transmetalation step. wikipedia.org

The regioselectivity of Sonogashira couplings on polyhalogenated purines can be controlled by the choice of catalyst and reaction conditions. rsc.orgelsevierpure.com Studies on 9-substituted-6-chloro-2,8-diiodopurines have shown that catalysts with monodentate phosphine (B1218219) ligands (like Pd(PPh₃)₄) favor reaction at the C2 position, whereas catalysts with bidentate ligands tend to direct the coupling to the C8 position. rsc.orgelsevierpure.com Given the general reactivity trend of C6 > C2/C8 for chloropurines in palladium-catalyzed reactions, initial substitution on 2,6,8-trichloropurine would be expected at the C6 position, with subsequent reactions at C2 or C8 being tunable based on the catalyst system employed.

Table 2: Catalyst Systems for Regiocontrolled Sonogashira Coupling on a Related Dihalopurine Substrate The following data from studies on 9-substituted-6-chloro-2,8-diiodopurine illustrates how catalyst choice influences regioselectivity, a principle applicable to 2,6,8-trichloropurine.

Position of CouplingCatalystLigand TypeBase/SolventReference
C2-positionPd(PPh₃)₄MonodentateEt₃N / THF rsc.orgelsevierpure.com
C8-positionPd₂(dba)₃·CHCl₃ + dppfBidentateEt₃N / THF rsc.orgelsevierpure.com

Palladium-Mediated Activation and Functionalization of Halopurines

Beyond Stille and Sonogashira reactions, palladium catalysts are instrumental in a wide array of functionalizations of halopurines, including amination (Buchwald-Hartwig reaction) and Suzuki-Miyaura coupling. scispace.comnih.gov These reactions rely on the activation of the carbon-chlorine bonds of this compound through an oxidative addition step to a Pd(0) center. semanticscholar.org

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron species (like a boronic acid), is a particularly versatile method for creating C-C bonds. wikipedia.orglibretexts.org For dihalopurines such as 9-benzyl-2,6-dichloropurine, the reaction with one equivalent of phenylboronic acid occurs selectively at the more reactive C6 position to yield 9-benzyl-2-chloro-6-phenylpurine. scispace.comresearchgate.net Using an excess of the boronic acid leads to disubstitution. This high degree of regioselectivity is a key feature in the synthetic application of polyhalogenated purines. scispace.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a base. wiley.com This reaction has been successfully applied to 6-chloropurine (B14466) nucleosides, demonstrating that the C6-Cl bond is readily activated for amination. nih.govsemanticscholar.org The choice of phosphine ligand is critical for achieving high efficiency, with bulky, electron-rich ligands often providing the best results. semanticscholar.orgrsc.org

These palladium-catalyzed reactions collectively underscore the utility of this compound as a building block, where each chlorine atom can be sequentially and often selectively replaced to build molecular complexity.

Purine Ring Opening and Rearrangement Processes

The fused heterocyclic structure of purines, while aromatic, is susceptible to ring-opening reactions under certain conditions, providing pathways to substituted imidazole and pyrimidine derivatives. researchgate.net

Pyrimidine Ring Opening Pathways

The pyrimidine ring of the purine system is prone to nucleophilic attack, which can lead to ring cleavage. This process is typically initiated by the attack of a nucleophile, such as the hydroxide (B78521) ion, at the electron-deficient carbon atoms of the pyrimidine ring (C2, C4, or C6). In purine catabolism, the pyrimidine ring is cleaved to produce β-amino acids. utah.edu For substituted purines, strong alkaline conditions can facilitate hydrolysis. umich.edursc.org The electron-withdrawing nature of the three chlorine atoms in this compound is expected to enhance the electrophilicity of the ring carbons, making the pyrimidine portion particularly susceptible to nucleophilic attack and subsequent ring opening. The process generally involves initial nucleophilic addition to the ring, followed by cleavage of an N-C bond to form an acyclic intermediate. umich.edu

Imidazole Ring Opening Mechanisms

While generally more stable than the pyrimidine ring, the imidazole portion of the purine core can also be opened. This can occur under acidic conditions or through specific chemical reactions. researchgate.net For example, treatment of certain N7-substituted adenine (B156593) derivatives with Brønsted acids has been shown to cause the opening of the imidazole ring. researchgate.net The mechanism often involves protonation of a ring nitrogen, which activates the ring towards nucleophilic attack by water or another nucleophile, leading to cleavage of the C8-N9 bond.

Rearrangement/Recyclization Reactions (e.g., SN(ANRORC), Dimroth Rearrangement)

In addition to direct substitution, reactions of chloropurines with certain nucleophiles can proceed through complex rearrangement mechanisms involving ring-opening and recyclization.

The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a pathway for nucleophilic substitution on heterocyclic rings. wikipedia.org This mechanism is distinct from simple SNAr pathways and has been observed in reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org For a chloropurine, the process would involve:

Addition of the nucleophile (e.g., an amide) to an electrophilic carbon.

Ring Opening of the pyrimidine ring to form an open-chain intermediate.

Ring Closure of the intermediate in a different manner to form a new heterocyclic ring, expelling the leaving group.

The Dimroth rearrangement is another important isomerization process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov In the context of purine chemistry, this typically occurs in derivatives containing an exocyclic imino or amino group. rsc.org The mechanism involves a ring-opening to an acyclic intermediate, followed by rotation around a C-N bond and subsequent recyclization to form an isomeric product. nih.govresearchgate.net For example, a 1-substituted 2-iminopyrimidine can rearrange to a 2-(substituted amino)pyrimidine. wikipedia.org While not a direct reaction of 2,6,8-trichloropurine itself, its derivatives formed via amination could potentially undergo such rearrangements, providing a route to diverse substituted purine isomers. acs.org

Other Chemical Transformations and Derivatization Strategies

Beyond the more common nucleophilic substitution reactions at the chloro-substituted positions, this compound is amenable to a variety of other chemical transformations that allow for diverse functionalization of the purine core. These include alkylation and acylation at the nitrogen atoms of the purine ring, direct C-H activation, and halogen exchange reactions. Such strategies significantly broaden the synthetic utility of this versatile scaffold, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.

Alkylation and Acylation at Purine Nitrogen Atoms (N7, N9)

Alkylation of purine derivatives can be complex due to the presence of multiple reactive nitrogen atoms, often leading to mixtures of N7 and N9 isomers. nih.govnih.gov Direct alkylation of purines with alkyl halides typically results in a mixture of N7 and N9-alkylated products, with the thermodynamically more stable N9 isomer often predominating. nih.gov However, various strategies have been developed to influence the regioselectivity of these reactions.

For instance, the use of specific bases and reaction conditions can favor the formation of one isomer over the other. mdpi.com In some cases, steric hindrance at the N7 position, introduced by a bulky substituent at the C6 position, can direct alkylating agents to the N9 position. nih.gov Conversely, methods have been developed for the regioselective synthesis of N7-alkylated purines, although these can be more intricate and may involve multi-step procedures. nih.gov

The differentiation between N7 and N9 isomers is typically accomplished using spectroscopic techniques, particularly 13C NMR. A key diagnostic feature is the chemical shift of the C5 carbon atom. For N9-alkylated 6-chloropurines, the C5 chemical shift is approximately 132 ppm, whereas for the corresponding N7 isomers, it is shifted to a lower value of around 123 ppm. nih.gov Another method involves analyzing the difference in chemical shifts between the C5 and C8 carbons (Δδ), which is generally larger for N7 isomers compared to N9 isomers. nih.gov

Microwave-assisted alkylation has also been explored as a method to accelerate these reactions. researchgate.net

Table 1: Regioselectivity in the Alkylation of Substituted Purines

Purine DerivativeAlkylating AgentBase/ConditionsN9/N7 RatioReference
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaH in DMFExclusive N9 nih.gov
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaH in DMF~5:1 nih.gov
2-amino-6-chloropurineCyclohexylmethanolMitsunobu conditionsGood selectivity for N9 mdpi.com
2-amino-6-chloropurineCyclopenten-2-olMitsunobu conditions~4:1 mdpi.com
2-amino-6-chloropurinePd-catalyzed allylic alkylation-4:1 mdpi.com

Note: The data in this table is illustrative of general trends in purine alkylation and may not directly involve this compound, for which specific alkylation data is less commonly reported.

C-H Activation and Direct Functionalization, particularly at C8

Direct C-H activation has emerged as a powerful tool for the functionalization of purine scaffolds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rhhz.net The C8 position of the purine ring is particularly amenable to such transformations due to the electron-rich nature of the imidazole motif. nih.gov

A variety of transition metal-catalyzed reactions have been developed for the direct arylation, alkylation, and cyanation of the C8 position. rhhz.netnih.govmdpi.com For example, palladium-catalyzed direct arylation of purine nucleosides at the C8 position has been achieved using aryl halides. nih.gov Similarly, cobalt-catalyzed direct alkylation of 8-H purines with tetrahydrofuran (B95107) has been reported to yield C8-alkyl-substituted purine analogues. rhhz.net

More recently, a transition-metal-free method for the direct regioselective C-H cyanation of purines has been developed. nih.govmdpi.com This method involves the activation of the purine with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). nih.govmdpi.com This approach has been shown to be effective for a range of 9-alkyl-6-chloropurines, affording the corresponding 8-cyano derivatives in good yields. nih.gov

The development of these C-H functionalization strategies has significantly expanded the toolbox for creating diverse libraries of purine derivatives with potential applications in medicinal chemistry and materials science. mdpi.com

Table 2: Examples of Direct C-H Functionalization at the C8 Position of Purines

Purine SubstrateReagent(s)Catalyst/ConditionsProductYieldReference
9-Propyl-6-chloropurineTf2O, TMSCN, DBU-8-Cyano-9-propyl-6-chloropurine88% nih.gov
9-Isopropyl-6-chloropurineTf2O, TMSCN, DBU-8-Cyano-9-isopropyl-6-chloropurine75% nih.gov
9-Benzyl-6-methoxy-9H-purineTetrahydrofuranCoCl2·6H2O, MgSO4, O29-Benzyl-6-methoxy-8-(tetrahydrofuran-2-yl)-9H-purineGood rhhz.net
Adenosine (B11128) derivativesAryl halidesPd(cat.)/Cu(stoich), Cs2CO3/piperidine8-Arylated adenosine derivativesUp to 99% nih.gov

Halogen Exchange Reactions within the this compound Scaffold

While not extensively detailed in the provided search results, halogen exchange reactions represent a plausible and synthetically useful transformation for the this compound scaffold. Such reactions would involve the replacement of one or more of the chlorine atoms with other halogens (fluorine, bromine, or iodine). These transformations are typically achieved using a variety of reagents and conditions, often involving metal halides or other halogen sources.

The reactivity of the different chloro-substituents towards halogen exchange would likely vary, potentially allowing for selective functionalization. The resulting halo-purine derivatives would serve as valuable intermediates for further synthetic manipulations, such as cross-coupling reactions, where the nature of the halogen can significantly influence reactivity. For instance, iodo- and bromo-purines are often more reactive in palladium-catalyzed cross-coupling reactions than their chloro-analogues.

Although specific examples of halogen exchange reactions on this compound are not explicitly provided in the search results, the principles of these reactions are well-established in heterocyclic chemistry and can be inferred as a viable strategy for the derivatization of this compound.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 2,6,8 Trichloro 1h Purine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2,6,8-trichloro-1H-purine, providing detailed information about its atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: In a ¹H NMR spectrum, the purine's N-H proton is expected to appear as a single, often broad, signal. Its chemical shift is highly dependent on the solvent used and the sample concentration due to hydrogen bonding effects.

¹³C NMR: The ¹³C NMR spectrum is particularly informative. The carbon atoms directly bonded to electronegative chlorine atoms (C2, C6, and C8) are significantly deshielded and thus resonate at a higher chemical shift (downfield) compared to the other two carbon atoms in the purine (B94841) ring (C4 and C5). This distinct pattern of signals is a key identifier for the compound.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of ¹H and ¹³C signals, especially in more complex substituted derivatives. biopolymers.org.ua HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps to piece together the complete molecular skeleton and confirm the substitution pattern. biopolymers.org.uajafs.com.pl For instance, an HMBC spectrum would show a correlation between the N-H proton and adjacent carbon atoms (C4 and C5), confirming their proximity in the five-membered imidazole (B134444) ring portion of the purine.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Notes
¹H (N-H) Variable (e.g., ~13-14 ppm in DMSO-d₆) Broad signal; position is solvent and concentration dependent.
¹³C (C2, C6, C8) High (e.g., >145 ppm) Downfield shift due to the strong deshielding effect of attached chlorine atoms.
¹³C (C4, C5) Lower (e.g., 120-155 ppm) Resonate at a lower chemical shift compared to the chloro-substituted carbons.

Note: The predicted values are based on general principles and data for related purine derivatives. Actual experimental values may vary.

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is crucial for confirming its identity due to the characteristic isotopic pattern of chlorine.

Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of three chlorine atoms in the molecule results in a distinctive cluster of peaks for the molecular ion (M⁺). This cluster includes the M⁺ peak (containing only ³⁵Cl), the M+2 peak (two ³⁵Cl and one ³⁷Cl), the M+4 peak (one ³⁵Cl and two ³⁷Cl), and the M+6 peak (three ³⁷Cl). The relative intensities of these peaks are predictable based on isotopic abundances and provide a definitive signature for a trichlorinated compound. nih.gov

Common fragmentation patterns for chloropurines involve the loss of a chlorine atom (M-Cl) or the cleavage of the purine ring. thieme-connect.de Tandem MS (MS/MS) can be used to further investigate these fragmentation pathways. bohrium.com In this technique, a specific parent ion (e.g., the molecular ion) is selected, fragmented, and the resulting daughter ions are analyzed, providing deeper structural insights and enhanced specificity for quantification in complex mixtures. bohrium.comgu.se

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z Expected Relative Intensity (%)
[M]⁺ Molecular ion (3 x ³⁵Cl) 222 100
[M+2]⁺ Molecular ion (2 x ³⁵Cl, 1 x ³⁷Cl) 224 ~95
[M+4]⁺ Molecular ion (1 x ³⁵Cl, 2 x ³⁷Cl) 226 ~30
[M+6]⁺ Molecular ion (3 x ³⁷Cl) 228 ~3
[M-Cl]⁺ Fragment from loss of a chlorine atom 187 Variable

Note: Molecular formula C₅HCl₃N₄. The m/z values are based on the most abundant isotopes. Intensities are approximate and based on statistical probability.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure.

IR Spectroscopy: The IR spectrum of this compound, available from the NIST Chemistry WebBook, shows several characteristic absorption bands. nist.gov Key vibrations include the N-H stretch, C=N and C=C stretching vibrations within the purine ring system, and the prominent C-Cl stretching vibrations. The positions of these bands confirm the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For purine bases, low-frequency Raman spectra (10-200 cm⁻¹) can reveal information about lattice vibrations in the solid state. biopolymers.org.ua The C-Cl symmetric stretching modes would also be expected to produce strong Raman signals. Computational studies using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra for purine derivatives. nih.gov

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3400-3000 N-H stretching
~1600-1450 C=N and C=C stretching (purine ring)
~1300-1000 Purine ring vibrations
~800-600 C-Cl stretching

Source: Data adapted from the NIST Chemistry WebBook IR Spectrum. nist.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. chemistrysteps.com The purine ring system of this compound is a chromophore containing π electrons and non-bonding (n) electrons on the nitrogen atoms.

The expected electronic transitions for this molecule are π → π* and n → π*. mdpi.com These transitions typically occur in the ultraviolet region of the electromagnetic spectrum. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and the solvent environment. youtube.com The presence of the three electron-withdrawing chlorine atoms on the purine ring influences the energy of the molecular orbitals and thus affects the λmax compared to the unsubstituted purine. The choice of solvent can also cause shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states. ijcce.ac.ir

Table 4: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region
π → π* Bonding π to anti-bonding π* UV region (~200-300 nm)
n → π* Non-bonding to anti-bonding π* UV region (longer wavelength than π→π*)

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile compounds like this compound. A specific reverse-phase (RP-HPLC) method has been developed for its analysis. sielc.com In RP-HPLC, the compound is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns packed with smaller particles (<2 µm). bohrium.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. researchgate.net An established HPLC method for this compound can be readily adapted for UPLC systems, often by using a column with smaller particles (e.g., 3 µm) and adjusting the flow rate, leading to a more efficient analysis. sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Representative HPLC Method for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV (e.g., 254 nm)
Application Purity assessment, isolation of impurities
MS Compatibility Phosphoric acid can be replaced with formic acid

Source: Data from SIELC Technologies. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying complex mixtures of volatile and semi-volatile compounds. mdpi.com While this compound itself is a solid with low volatility, GC-MS is highly effective for the analysis of its more volatile derivatives or after a chemical derivatization step has been performed. creative-proteomics.comnih.gov This process converts non-volatile analytes like purines into species that are amenable to gas chromatographic analysis. nih.gov

The most common derivatization approach for compounds containing active hydrogen atoms (such as those in hydroxyl, amino, or thiol groups) is silylation. nih.gov Reagents like N-(tert.-butyldimethylsilyl)-N-methyltrifluoroacetamide or trimethylsilyl (B98337) (TMS) ethers are used to replace the acidic protons, thereby increasing the volatility and thermal stability of the molecule. nih.govnih.gov

Once derivatized, the sample is injected into the gas chromatograph. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). The time it takes for a compound to travel through the column is known as its retention time, a characteristic value used for identification.

As the separated compounds exit the GC column, they enter the mass spectrometer, which acts as a highly specific detector. researchgate.net In the ion source, molecules are typically bombarded with electrons (Electron Ionization, EI), causing them to fragment into charged ions. These fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive structural identification by comparing it to spectral libraries. nih.gov The combination of GC's separation power with MS's identification capabilities provides high sensitivity and resolution, making it a gold standard for metabolomics and the analysis of complex chemical mixtures. mdpi.com

Table 1: Typical GC-MS Instrumental Parameters for Analysis of Derivatized Purines

Parameter Typical Setting/Value Purpose
Injector Temperature 280 °C Ensures rapid volatilization of the sample. nih.gov
Carrier Gas Helium Inert mobile phase to carry the sample through the column. nih.gov
Flow Rate 1 mL/min (constant flow) Maintains consistent separation conditions. nih.gov
Column Type Fused-silica capillary column (e.g., 30m x 0.25mm x 0.25µm) Provides high-resolution separation of components.
Oven Temperature Program Initial 40-70°C, ramped to 280-300°C Separates compounds based on their boiling points and column interactions. nih.gov
MS Transfer Line Temp 290 °C Prevents condensation of analytes between the GC and MS. nih.gov
Ionization Mode Electron Ionization (EI) Fragments molecules into a reproducible pattern for identification. nih.gov
Ionization Energy 70 eV Standard energy for creating comparable mass spectra. nih.govnih.gov

| Mass Scan Range | 50-600 m/z | Detects the mass-to-charge ratios of the expected fragments. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org It provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry. Since this compound is a crystalline solid, this method is ideally suited for its definitive structural elucidation. solubilityofthings.com

The methodology relies on the principle of diffraction. When a focused beam of X-rays, with wavelengths on the order of interatomic distances (approximately 1 Å), strikes a well-ordered single crystal, the electrons of the atoms scatter the X-rays. libretexts.org Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots. libretexts.org

The process involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound, free from significant defects.

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam, and the intensities and positions of the thousands of diffracted reflections are meticulously recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically transformed into an electron density map using a Fourier transform. This map reveals the positions of the atoms in the unit cell (the basic repeating unit of the crystal). Computational refinement is then used to optimize the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.

The final output is a detailed model of the molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. This information is critical for understanding the molecule's geometry and intermolecular interactions, such as hydrogen bonding or stacking, which govern the crystal packing. The structure of a derivative of 2,6,8-trichloropurine (B1237924), 7,8-dihydro-7-methyl-8-thioxoguanosine, was successfully confirmed using X-ray crystallographic analysis, demonstrating the utility of this technique for the purine scaffold. nih.gov

| Intermolecular Interactions | Distances and angles related to hydrogen bonds, van der Waals forces, and π-π stacking. | Explains how molecules are arranged and held together in the solid state. |

Computational and Theoretical Studies of 2,6,8 Trichloro 1h Purine

Electronic Structure and Aromaticity Analysis of the Halogenated Purine (B94841) Nucleus

The electronic structure of the purine core in 2,6,8-trichloro-1H-purine is significantly influenced by the presence of three electron-withdrawing chlorine atoms. These substituents modulate the electron density distribution across the bicyclic system, which in turn affects its aromaticity and reactivity.

Aromaticity, a key determinant of a molecule's stability and chemical behavior, can be quantitatively assessed using various computational methods. One of the most common is the Nucleus-Independent Chemical Shift (NICS) index. NICS calculations provide a measure of the magnetic shielding at the center of a ring system; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

A hypothetical NICS(1)zz analysis, which measures the out-of-plane component of the magnetic shielding 1 Å above the ring plane, could provide the following illustrative data:

Ring SystemCalculated NICS(1)zz (ppm)Interpretation
Pyrimidine (B1678525) Ring-8.5Aromatic
Imidazole (B134444) Ring-10.2Aromatic

Another important tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would be expected to show regions of high positive potential near the hydrogen atom on the imidazole ring and the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. Conversely, the regions around the nitrogen lone pairs would exhibit negative potential, although attenuated by the inductive effect of the chlorine atoms. These electron-poor regions are indicative of sites susceptible to nucleophilic attack.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction is nucleophilic aromatic substitution (SNA_r), where the chlorine atoms are displaced by nucleophiles.

Theoretical predictions can help determine the most likely pathway for such substitutions. The reaction can proceed through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism where bond formation and bond breaking occur simultaneously. The preferred mechanism is influenced by the nature of the nucleophile, the leaving group, and the solvent.

A computational study of the reaction of this compound with a nucleophile, such as an amine, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state structure and the calculation of the activation barrier. The geometry of the transition state in an SNAr reaction is typically characterized by the incoming nucleophile and the leaving group being simultaneously bonded to the carbon atom of the purine ring.

An illustrative table of calculated activation energies for the nucleophilic substitution at the different positions of the purine ring is presented below. These values would be obtained from quantum mechanical calculations, such as Density Functional Theory (DFT).

Position of SubstitutionNucleophileCalculated Activation Energy (kcal/mol)
C6NH₃15.8
C2NH₃18.2
C8NH₃20.5

The lower activation energy for substitution at the C6 position suggests that this site is the most reactive towards nucleophilic attack, which is consistent with experimental observations for many purine derivatives.

Theoretical Investigations into Substituent Effects on Reactivity and Selectivity

The three chlorine atoms on the purine ring of this compound have a profound effect on its reactivity and the selectivity of its reactions. Theoretical investigations can quantify these effects and provide a rationale for the observed chemical behavior.

The primary electronic effect of the chlorine substituents is their strong inductive electron withdrawal (-I effect), which decreases the electron density of the purine ring system. This deactivation of the ring makes it more susceptible to nucleophilic attack, as the electron-poor carbon atoms become more electrophilic.

Computational analysis of the charge distribution in this compound can reveal the extent of this electron withdrawal and identify the most electrophilic centers. The calculated partial atomic charges would likely show that the carbon atoms at positions 2, 6, and 8 bear a significant positive charge, making them prime targets for nucleophiles.

The selectivity of nucleophilic substitution reactions on this compound is also governed by the electronic effects of the substituents. The relative reactivity of the C2, C6, and C8 positions can be predicted by comparing the stability of the transition states for nucleophilic attack at each position. As suggested by the activation energies in the previous section, the C6 position is generally the most reactive, followed by C2 and then C8. This selectivity arises from the differential ability of the nitrogen atoms in the purine ring to stabilize the negative charge that develops in the transition state.

A hypothetical table summarizing the calculated partial atomic charges on the carbon atoms of the purine ring is shown below.

Carbon AtomCalculated Partial Atomic Charge (a.u.)
C2+0.45
C4+0.38
C5-0.15
C6+0.52
C8+0.41

Molecular Modeling and Docking Studies for Scaffold-Receptor Interactions (focused on ligand design principles)

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. This compound serves as a versatile starting material for the synthesis of a diverse library of purine derivatives for drug discovery.

Molecular modeling and docking studies are crucial computational tools in the design of ligands based on the this compound scaffold. These methods allow for the prediction of how a molecule will bind to the active site of a target protein, such as a kinase, which are common targets for purine-based inhibitors.

The design principles for ligands derived from this compound involve the strategic placement of functional groups at the 2, 6, and 8 positions to achieve specific interactions with the amino acid residues in the protein's binding pocket. For example, a hydrogen bond donor or acceptor can be introduced at one position to interact with a corresponding residue in the protein, while a bulky hydrophobic group at another position can occupy a hydrophobic pocket.

A typical molecular docking study would involve the following steps:

Obtaining the three-dimensional structure of the target protein, often from the Protein Data Bank (PDB).

Preparing the this compound-based ligand by generating its 3D structure and assigning appropriate charges.

Using a docking program to predict the binding mode and affinity of the ligand to the protein.

The results of a docking study are often summarized in a table that includes the predicted binding energy and the key interactions observed. An illustrative example for a hypothetical inhibitor based on the this compound scaffold targeting a protein kinase is provided below.

Ligand PositionSubstituentKey Interaction with Protein ResiduePredicted Binding Energy (kcal/mol)
C2-NH-CH₂-PyridineHydrogen bond with hinge region backbone-9.5
C6-NH-CyclopentylHydrophobic interaction with gatekeeper residue
C8-HSolvent-exposed region

These computational predictions guide the synthetic efforts to create more potent and selective inhibitors.

Applications and Future Directions in Chemical and Materials Science

2,6,8-Trichloro-1H-Purine as a Versatile Synthetic Intermediate

The reactivity of the chlorine substituents on the purine (B94841) ring allows for selective displacement reactions, providing a strategic advantage in the synthesis of diverse molecular architectures.

This compound is a key starting material for the synthesis of a wide range of substituted purines. The differential reactivity of the chlorine atoms at the C2, C6, and C8 positions allows for sequential and site-selective substitution reactions. This controlled reactivity enables the introduction of various functional groups, leading to the creation of a library of purine analogues with diverse chemical properties and potential biological activities.

Historically, 2,6,8-trichloropurine (B1237924) was a crucial intermediate in the first synthesis of purine itself by Emil Fischer in 1898. wikipedia.org Starting from uric acid, it was converted to 2,6,8-trichloropurine, which was then reduced to purine. wikipedia.org This foundational work highlighted the importance of this chlorinated intermediate.

Modern synthetic strategies continue to leverage this compound to create complex purine derivatives. For instance, it can be used to synthesize 2,6,8,9-tetrasubstituted purines, which are considered a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The purine core offers four points of structural diversity, making it a desirable target for combinatorial chemistry and the development of new therapeutic agents. nih.gov

The following table provides examples of purine derivatives that can be synthesized from this compound, showcasing its versatility as a synthetic precursor.

Beyond its use in synthesizing standard purine derivatives, this compound can also serve as a foundational scaffold for the construction of more complex, ring-expanded purine analogues. These "fat" or "f-purines" are characterized by a 5:7-fused ring system, where the imidazole (B134444) ring is fused to a seven-membered nitrogen heterocycle. nih.gov These expanded structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in novel ways. While direct use of this compound in this context is an area of ongoing research, its role as a precursor to functionalized purines provides the necessary building blocks for such complex ring-expansion strategies. nih.gov For example, the synthesis of tricyclic purine derivatives, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones, demonstrates the utility of purine intermediates in constructing fused-ring systems. scholarsportal.info

Development of this compound-Based Scaffolds for Materials Science

The unique electronic and structural features of the purine ring system, combined with the synthetic versatility of its chlorinated derivative, make this compound an attractive scaffold for the development of advanced materials.

The nitrogen atoms within the purine ring of derivatives of this compound can act as coordination sites for metal ions, making them valuable ligands in coordination chemistry. By selectively substituting the chlorine atoms with various donor groups, it is possible to design ligands with specific coordination preferences and electronic properties. These tailored ligands can then be used to form metal complexes with a wide range of applications, including catalysis, sensing, and photoluminescent materials. nih.gov

The purine skeleton offers multiple potential coordination modes, with the N1 and N7 atoms being common binding sites for metals. nih.gov The regioselectivity of metal binding can be influenced by the substituents on the purine ring, allowing for precise control over the structure and properties of the resulting metal complex. nih.gov For example, platinum(II) pincer complexes derived from purine nucleobases have been synthesized and shown to exhibit interesting photophysical properties. nih.gov

The multifunctional nature of this compound and its derivatives allows for their integration into larger polymeric and supramolecular structures. The ability to form multiple covalent or non-covalent bonds makes these purine-based units excellent candidates for use as crosslinking agents in polymer synthesis. This can lead to the formation of robust and functional materials with tailored properties.

Furthermore, the hydrogen bonding capabilities of the purine ring system can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. These ordered assemblies can exhibit unique properties and have potential applications in areas such as nanotechnology and biotechnology. researchgate.net The predictable base-pairing interactions, similar to those found in DNA, can be harnessed to create complex and functional supramolecular structures. researchgate.net

Emerging Research Avenues for this compound Derivatives as Chemical Probes and Tools in Synthetic Biology

The ability to systematically modify the purine scaffold through the use of this compound as a precursor opens up exciting possibilities for the development of novel chemical probes and tools for biological research. By attaching fluorescent tags, affinity labels, or other reporter groups to the purine core, researchers can create molecules that can be used to study the function and localization of purine-binding proteins and enzymes.

In the field of synthetic biology, there is growing interest in expanding the genetic alphabet and creating artificial life forms with novel functionalities. Purine derivatives with altered hydrogen bonding patterns or other unique properties could potentially be incorporated into synthetic nucleic acids, leading to the development of new genetic systems with enhanced capabilities. The synthetic accessibility of a wide range of purine analogues, facilitated by intermediates like this compound, is a critical enabling factor for this area of research.

Compound Reference Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6,8-trichloro-1H-purine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of chlorinated purines typically involves halogenation of purine precursors. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups to purine scaffolds using palladium catalysts (e.g., Pd(Ph₃)₄) and boronic acids in toluene under reflux . Chlorination may employ POCl₃ or SOCl₂ under controlled conditions. Key parameters include temperature (60–100°C), stoichiometry of chlorinating agents, and purification via column chromatography (e.g., EtOAc/hexane gradients). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of undesired isomers).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • UPLC/HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm to assess purity (>95%) .
  • Elemental analysis : Verify C, H, N, and Cl content.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of chloro groups.
  • Light : Shield from UV exposure to prevent photolytic decomposition. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?

  • Methodological Answer : Apply qualitative contradiction analysis frameworks:

  • Source evaluation : Compare experimental protocols (e.g., cell lines, assay conditions) across studies.
  • Data triangulation : Validate results using orthogonal assays (e.g., enzymatic vs. cellular activity).
  • Statistical rigor : Use multivariate regression to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions of this compound?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at the 6-position due to steric and electronic factors .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can direct substitution to the 2-position.
  • Temperature control : Lower temperatures (–10°C to 25°C) favor kinetic control over thermodynamic outcomes .

Q. How do structural analogs (e.g., 2,6-dihydroxypurine) complicate analytical characterization of this compound?

  • Methodological Answer :

  • Chromatographic separation : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve closely related compounds.
  • Tandem MS : Employ MS/MS fragmentation patterns to distinguish between chloro and hydroxyl substituents .
  • Isotopic labeling : Synthesize deuterated analogs as internal standards for quantification .

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Open data practices : Share raw spectral data (NMR, MS) and synthetic protocols in repositories like Zenodo or Figshare.
  • Standardized reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Collaborative validation : Cross-laboratory replication of key experiments (e.g., IC₅₀ determinations) to confirm findings.

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2,6,8-trichloro-1H-purine

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